molecular formula C10H9ClN2O2 B13669623 Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13669623
M. Wt: 224.64 g/mol
InChI Key: HZPALXDFEUJWFZ-UHFFFAOYSA-N
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Description

Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate ( 1263058-83-8) is a high-value chemical scaffold designed for pharmaceutical research and development. This compound belongs to the imidazopyridine class of fused heterocycles, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities and presence in pharmacologically active compounds . The molecular framework features a chloro substituent and an ethyl ester group, which are highly functionalizable for further structural elaboration via synthetic chemistry. The imidazo[1,5-a]pyridine core is a key intermediate in constructing more complex molecules, making it invaluable for exploring new chemical space in drug discovery projects . While specific biological data for this isomer may be limited, closely related imidazo[1,2-a]pyridine analogues have demonstrated significant and potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, often by targeting the QcrB subunit of the cytochrome bcc complex to disrupt bacterial energy production . This highlights the potential of the imidazopyridine class in infectious disease research. Furthermore, this scaffold is under investigation for its applications in other therapeutic areas, such as oncology, due to its ability to serve as a precursor for compounds that can inhibit microtubule polymerization . Researchers utilize this building block to develop novel bioactive agents, study structure-activity relationships (SAR), and advance the discovery of new therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3

InChI Key

HZPALXDFEUJWFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure

Step 1: Preparation of (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine Intermediate
  • Reactants: 2-amino-5-chloropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
  • Conditions: Heated at 50–110 °C for 2–10 hours.
  • Mechanism: The amino group of 2-amino-5-chloropyridine reacts with DMF-DMA, forming the amidine intermediate crucial for subsequent cyclization.
Step 2: Cyclization to Ethyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
  • Reactants: The amidine intermediate and ethyl bromoacetate.
  • Base: Sodium bicarbonate or other mild bases.
  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.
  • Conditions: Heated at 85–140 °C for 5–35 hours.
  • Work-up: After reaction completion, the mixture is extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated by rotary evaporation.
  • Purification: Recrystallization from a mixture of ethanol, ethyl acetate, and hexane to yield the pure product.

This two-step, one-pot synthesis avoids isolation of intermediates, enhancing efficiency and yield.

Representative Experimental Data

Step Reactants & Conditions Product Yield (%) Melting Point (°C) Notes
1 2-amino-5-chloropyridine (3.86 g, 30 mmol), DMF-DMA (12 mL), 100–110 °C, 4 h Intermediate formed quantitatively N/A Intermediate used directly in next step
2 Intermediate, ethyl bromoacetate (5.40 g), NaHCO3 (3.78 g), DMF (30 mL), 130–140 °C, 15 h 72.2 92 (pure product) Product recrystallized for purity

Spectroscopic Characterization of Ethyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate

  • [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup):

    • Triplet at 1.44 ppm (3H, CH3 of ethyl ester)
    • Quartet at 4.44 ppm (2H, CH2 of ethyl ester)
    • Aromatic protons between 7.41–9.41 ppm showing characteristic splitting patterns consistent with the substituted imidazo[1,2-a]pyridine ring.
  • [^13C NMR (CDCl3, 100 MHz)](pplx://action/followup):

    • Signals at ~160 ppm (carbonyl carbon of ester)
    • Aromatic carbons between 110–150 ppm
    • Ethyl ester carbons at 60.3 ppm (CH2) and 14.4 ppm (CH3).
  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C11H10ClN2O2 (M+H)+: 237.0486
    • Found: 237.0482, confirming molecular formula.

Alternative Synthetic Routes and Modifications

A convenient two-step one-pot method reported by Fan and Li (2018) allows the synthesis of 3-substituted imidazo[1,2-a]pyridines, including the 6-chloro derivative, by reacting 2-amino-5-chloropyridine with DMF-DMA followed by condensation with ethyl bromoacetate under mild conditions. This method is advantageous for library synthesis in drug discovery due to its simplicity, moderate to high yields, and applicability to various electrophiles.

Summary Table of Preparation Methods

Method Source Key Steps Reaction Conditions Yield (%) Advantages Reference
Patent CN103896941A Step 1: Amidination; Step 2: Cyclization with bromoacetonitrile or ethyl bromoacetate 50–150 °C, 2–35 h ~72 Mild, easy operation, high purity
Fan & Li (2018) One-pot amidination and cyclization with ethyl bromoacetate 65–85 °C, 2–15 h Moderate to High Simple, practical, library-friendly

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,5-a]pyridine Core

a) Ethyl 6-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 26)
  • Structure : Position 6 substituted with pyridin-3-yl instead of chloro.
  • Synthesis : Prepared via Suzuki coupling (6-bromo precursor + pyridin-3-ylboronic acid; 64% yield) .
  • Properties : Higher molecular weight (MW 268.1 g/mol vs. target compound ~225.6 g/mol) and increased polarity due to the pyridine moiety. Demonstrated activity as a GSK-3β inhibitor, suggesting substituent-dependent bioactivity .
b) Ethyl 6-[4-(Hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate (Compound 28)
  • Structure : Position 6 substituted with 4-(hydroxymethyl)pyridin-3-yl.
  • Synthesis : Suzuki coupling using a boronate ester precursor (51% yield) .
c) Ethyl 5-Methylimidazo[1,2-a]pyridine-3-carboxylate (Compound 3e)
  • Structure : Imidazo[1,2-a]pyridine core with methyl at position 3.
  • Reactivity : Reacts regioselectively with N-chlorosuccinimide to form chloromethyl or oxo derivatives, highlighting core-dependent reactivity differences compared to [1,5-a] isomers .

Pyrazolo[1,5-a]pyridine Derivatives

a) Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Structure : Pyrazolo[1,5-a]pyridine core with bromo at position 5.
  • Properties : Bromo substituent increases lipophilicity (logP ~2.5 vs. chloro ~2.0) and molecular weight (MW 283.1 g/mol). Used as a building block in HIV-1 reverse transcriptase inhibitor synthesis .
b) Ethyl 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylate
  • Structure : Methyl substituent at position 6.
  • Properties : Lower molecular weight (MW 204.23 g/mol) and reduced steric hindrance compared to bromo/chloro analogs. Marketed as a high-purity building block (97%) for drug discovery .

Saturated and Brominated Analogs

a) Ethyl 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate
  • Structure : Partially saturated imidazo[1,5-a]pyridine core with methyl at position 6.
  • MW 208.26 g/mol .
b) Ethyl 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
  • Structure : Bromo at position 1 on a saturated core.
  • Properties : Bromine’s electronegativity and size may influence halogen bonding in target interactions. MW 273.13 g/mol .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Properties/Activities
Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine 6-Cl, 3-COOEt C₁₀H₉ClN₂O₂ ~225.6 Kinase inhibition, intermediate
Ethyl 6-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (26) Imidazo[1,5-a]pyridine 6-pyridin-3-yl, 3-COOEt C₁₅H₁₂N₃O₂ 268.1 GSK-3β inhibition
Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine 6-Br, 3-COOEt C₁₀H₉BrN₂O₂ 283.1 HIV-1 RT inhibitor intermediate
Ethyl 5-Methylimidazo[1,2-a]pyridine-3-carboxylate (3e) Imidazo[1,2-a]pyridine 5-CH₃, 3-COOEt C₁₁H₁₂N₂O₂ 204.2 Regioselective chlorination
Ethyl 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate Tetrahydroimidazo[1,5-a]pyridine 6-CH₃, 3-COOEt C₁₁H₁₆N₂O₂ 208.3 Enhanced conformational flexibility

Key Findings and Implications

  • Substituent Effects : Chloro at position 6 balances reactivity and steric demands, whereas bulkier groups (e.g., bromo, pyridinyl) enhance target affinity but may reduce solubility .
  • Core Modifications : Imidazo[1,5-a]pyridine derivatives generally exhibit higher enzymatic inhibition compared to pyrazolo analogs, likely due to electronic differences .
  • Synthetic Flexibility : Suzuki coupling and halogenation reactions allow modular substitution, enabling rapid diversification for structure-activity relationship studies .

Biological Activity

Ethyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C10H9ClN2O2
  • Molecular Weight: Approximately 224.64 g/mol

The presence of the chloro group at the 6-position and the ethyl ester at the 3-position contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic functions. This mechanism is crucial in therapeutic applications targeting enzyme-related diseases.
  • Receptor Interaction: It may also modulate receptor activity, influencing signal transduction pathways that regulate cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.03 μM against Mtb H37Rv strains, indicating potent activity against resistant bacterial strains .

Antitumor Activity

The compound has been evaluated for its potential antitumor effects. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through modulation of apoptotic pathways and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The following table summarizes the SAR findings related to this compound:

Structural Feature Effect on Activity
Chloro Group at Position 6Enhances enzyme inhibition and antimicrobial activity
Ethyl Ester at Position 3Contributes to solubility and bioavailability
Imidazo Ring SystemEssential for interaction with biological targets

Case Study 1: Antimicrobial Efficacy

In a high-throughput screening study, this compound was identified as a promising candidate against both replicating and non-replicating forms of Mtb. The study highlighted its potential as a lead compound for developing new anti-TB therapies due to its low MIC values and favorable pharmacokinetic properties .

Case Study 2: Anticancer Potential

A recent study focused on the anticancer properties of this compound revealed that it induces apoptosis in human breast cancer cells via the mitochondrial pathway. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death rates in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate?

  • Methodology : Multi-step synthesis involving cyclization and functional group modification. Key parameters include:

  • Temperature : 60–80°C for cyclization to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Use trifluoroacetic acid or K₂CO₃ for acid/base-mediated steps .
    • Validation : Confirm purity (>95%) via HPLC and structural integrity via 1^1H/13^{13}C NMR (e.g., ester carbonyl peak at ~165–170 ppm) .

Q. Which analytical techniques are critical for structural elucidation?

  • Nuclear Magnetic Resonance (NMR) : Assigns substituent positions (e.g., 6-Cl downfield shift in 13^{13}C NMR due to electronegativity) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₀H₈ClN₂O₂).
  • X-ray Crystallography : Resolves 3D conformation and halogen bonding interactions .

Q. What preliminary biological screening assays are recommended?

  • In vitro kinase inhibition : Screen against protein kinases (e.g., JAK2, EGFR) using ATP-competitive assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the 6-chloro substituent influence reactivity compared to fluoro/bromo analogs?

  • Electronic Effects : Chloro’s moderate electronegativity enhances electrophilic substitution at C-3 vs. fluoro’s electron-withdrawing effects.
  • Reactivity Comparison :

SubstituentPositionReaction Rate (Hydrolysis)Major Product
6-ClImidazoModerateCarboxylic acid
6-FImidazoSlowFluoro-retained ester
8-BrPyridineFastBromo-displacement
Data extrapolated from substitution studies on related analogs .

Q. How to resolve contradictions in reported biological activities of imidazopyridine derivatives?

  • Strategies :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase vs. cytotoxicity).
  • Structural analogs : Test 6-Cl against 6-F/8-F derivatives to isolate substituent effects .
  • In silico modeling : Perform molecular docking to predict binding affinity variations (e.g., AutoDock Vina) .
    • Case Study : Discrepancies in kinase inhibition may arise from assay conditions (e.g., ATP concentration) or cell-line specificity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Critical Factors :

  • Purification : Column chromatography vs. recrystallization trade-offs (yield vs. time).
  • Byproduct control : Optimize stoichiometry to minimize 3-Cl vs. 6-Cl regioisomers .
    • Scalable Routes : Transition from batch to continuous flow reactors for improved reproducibility .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for imidazopyridine derivatives?

  • Key Variables :

  • Solvent polarity : 6-Cl derivatives show higher solubility in DMSO vs. ethanol due to dipole interactions .
  • Crystallinity : Amorphous vs. crystalline forms alter measured solubility (validate via PXRD) .

Structural-Activity Relationship (SAR) Table

CompoundSubstituentBioactivity (IC₅₀, μM)Key Interaction
6-ClChloro0.45 (JAK2)H-bond with kinase hinge
6-FFluoro1.20 (JAK2)Steric hindrance
8-FFluoro2.10 (EGFR)Hydrophobic pocket fit
Data synthesized from kinase assays and docking studies .

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